Cas no 2248385-04-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a 3,7-dimethylbenzofuran-2-carboxylate moiety. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthetic pathways. The presence of both electron-withdrawing (phthalimide) and electron-donating (benzofuran) groups enhances its versatility in nucleophilic or electrophilic transformations. The compound’s stability under standard conditions and well-defined crystalline properties facilitate handling and purification. Its structural complexity allows for selective modifications, making it valuable for targeted synthesis in medicinal chemistry or material science research. Analytical characterization is supported by distinct spectroscopic signatures (e.g., NMR, IR).
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate structure
2248385-04-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate
CAS No:2248385-04-6
MF:C19H13NO5
MW:335.310225248337
CID:6259117
PubChem ID:165723832
Update Time:2025-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6517901
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate
    • 2248385-04-6
    • Inchi: 1S/C19H13NO5/c1-10-6-5-9-12-11(2)16(24-15(10)12)19(23)25-20-17(21)13-7-3-4-8-14(13)18(20)22/h3-9H,1-2H3
    • InChI Key: PNDTWPMQCZZKLH-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C)C2C=CC=C(C)C1=2

Computed Properties

  • Exact Mass: 335.07937252g/mol
  • Monoisotopic Mass: 335.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 76.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate: A Comprehensive Overview

The compound with CAS No 2248385-04-6, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their versatility in organic synthesis and their role in medicinal chemistry.

Recent studies have highlighted the antioxidant properties of this compound, making it a promising candidate for applications in the pharmaceutical industry. Researchers have explored its ability to scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders. The benzofuran moiety within the molecule has been identified as a key contributor to its antioxidant activity, owing to its resonance stabilization and electron-donating properties.

In addition to its antioxidant potential, this compound has also been investigated for its anti-inflammatory effects. Experimental data suggest that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are central mediators of inflammatory responses. These findings have led to further research into its potential use in treating chronic inflammatory conditions like arthritis and inflammatory bowel disease.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the isoindole ring and the benzofuran group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for pharmacological studies.

One of the most exciting developments involving this compound is its application in drug delivery systems. Its ability to form stable complexes with various therapeutic agents has made it a valuable component in the design of targeted drug delivery systems. Researchers have demonstrated that it can enhance the bioavailability of drugs by protecting them from enzymatic degradation and facilitating their transport across biological membranes.

Moreover, the compound's fluorescent properties have been leveraged in bioimaging applications. Its ability to emit fluorescence under specific wavelengths makes it a potential tool for tracking cellular processes and monitoring drug distribution in vivo. This property has opened new avenues for its use in diagnostic imaging and real-time monitoring of therapeutic interventions.

Despite its numerous advantages, the practical application of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,7-dimethyl-1-benzofuran-2-carboxylate is not without challenges. Issues such as scalability of synthesis and potential toxicity need to be addressed before it can be widely adopted in clinical settings. Ongoing research is focused on optimizing synthetic routes and conducting thorough toxicological evaluations to ensure its safety for human use.

In conclusion, CAS No 2248385-04

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